4-(1,8-Naphthyridin-2-yl)butan-1-ol
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Overview
Description
4-(1,8-Naphthyridin-2-yl)butan-1-ol is a heterocyclic compound that features a 1,8-naphthyridine core attached to a butanol side chain. This compound is part of the broader class of naphthyridines, which are known for their diverse biological activities and photochemical properties . The presence of the naphthyridine ring system makes this compound an interesting subject for research in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,8-Naphthyridin-2-yl)butan-1-ol typically involves the coupling of a naphthyridine derivative with a butanol moiety. One common method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol with secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired product in moderate to high yields (62-88%).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,8-Naphthyridin-2-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The naphthyridine ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution.
Major Products
Oxidation: Formation of 4-(1,8-Naphthyridin-2-yl)butanal or 4-(1,8-Naphthyridin-2-yl)butanone.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1,8-Naphthyridin-2-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-(1,8-Naphthyridin-2-yl)butan-1-ol involves its interaction with specific molecular targets. The naphthyridine core can intercalate with DNA, disrupting its function and leading to potential antimicrobial and anticancer effects . Additionally, the compound can act as a ligand for various enzymes and receptors, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: The parent compound, known for its broad spectrum of biological activities.
2,7-Difunctionalized-1,8-Naphthyridines: Compounds with additional functional groups that enhance their biological and chemical properties.
3-Chloro-1-(1,8-Naphthyridin-2-yl)azetidin-2-one: A hybrid compound with significant antimicrobial and anticancer activities.
Uniqueness
4-(1,8-Naphthyridin-2-yl)butan-1-ol is unique due to the presence of the butanol side chain, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other naphthyridine derivatives and can lead to unique applications in various fields.
Properties
Molecular Formula |
C12H14N2O |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-(1,8-naphthyridin-2-yl)butan-1-ol |
InChI |
InChI=1S/C12H14N2O/c15-9-2-1-5-11-7-6-10-4-3-8-13-12(10)14-11/h3-4,6-8,15H,1-2,5,9H2 |
InChI Key |
XECCGBLATYZKJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)CCCCO |
Origin of Product |
United States |
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